molecular formula C11H12O3 B12082784 Methyl 2-(3-methoxyphenyl)acrylate

Methyl 2-(3-methoxyphenyl)acrylate

Cat. No.: B12082784
M. Wt: 192.21 g/mol
InChI Key: ITSQNSJVBVOVKP-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H12O3. It is an ester derived from methoxyphenylacrylic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methoxyphenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-methoxyphenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenylacrylic acid is reacted with methyl iodide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction conditions and can lead to higher yields and purity of the final product . The use of heterogeneous catalysts in these processes also enhances the efficiency and sustainability of the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for transesterification reactions.

Major Products

    Oxidation: 3-methoxyphenylacrylic acid.

    Reduction: 3-methoxyphenylpropanol.

    Substitution: Various esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxyphenyl)acrylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. In biological systems, this compound can interact with enzymes that catalyze ester hydrolysis, leading to the release of active metabolites . The molecular targets and pathways involved depend on the specific application and the nature of the metabolites formed.

Comparison with Similar Compounds

Methyl 2-(3-methoxyphenyl)acrylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its methoxyphenyl group, which imparts specific reactivity and properties that are valuable in various applications.

Biological Activity

Methyl 2-(3-methoxyphenyl)acrylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12O3C_{11}H_{12}O_3. Its structure features a methoxy group attached to a phenyl ring, which is known to influence its biological activity. The methoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The methoxy group contributes to the compound's antioxidant properties, which help reduce oxidative stress in biological systems. Antioxidants play a crucial role in mitigating cellular damage caused by free radicals.
  • Cytotoxicity : Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition of cell growth in PC-3 (prostate cancer) and K562 (chronic myeloid leukemia) tumor cell lines .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are essential for treating conditions characterized by chronic inflammation. This activity is often linked to the modulation of inflammatory mediators .
  • Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antibacterial or antifungal agents .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Scavenging Free Radicals : The presence of the methoxy group likely enhances the compound's ability to donate electrons, thereby neutralizing free radicals and reducing oxidative damage .
  • Interference with Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and apoptosis, contributing to its cytotoxic effects on cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is useful. The following table summarizes key features of similar compounds:

Compound NameMolecular FormulaKey Biological Activities
Methyl 2-cyano-3-(4-methoxyphenyl)acrylateC_{11}H_{10}N_2O_2Potential anticancer and anti-inflammatory
Methyl 3-(2-methoxyphenyl)acrylateC_{11}H_{12}O_3Antioxidant and cytotoxic effects
Methyl 2-azido-3-(4-methoxyphenyl)acrylateC_{11}H_{12}N_4O_2Unique reactivity profile with potential uses

This table highlights how variations in functional groups influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant and Cytotoxic Studies : A study demonstrated that derivatives of similar structures exhibited significant antioxidant activity with IC50 values comparable to ascorbic acid, indicating strong free radical scavenging capabilities .
  • In Vitro Studies on Cancer Cells : Research indicated that this compound significantly inhibited cell viability in K562 cells, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the precise pathways involved .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-(3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-8(11(12)14-3)9-5-4-6-10(7-9)13-2/h4-7H,1H2,2-3H3

InChI Key

ITSQNSJVBVOVKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C)C(=O)OC

Origin of Product

United States

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